trans-2-(4-(tert-Butyl)phenyl)cyclohexanol
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Overview
Description
trans-2-(4-(tert-Butyl)phenyl)cyclohexanol: is an organic compound characterized by a cyclohexanol ring substituted with a tert-butyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(tert-Butyl)phenyl)cyclohexanol typically involves the tert-butylation of phenol followed by catalytic hydrogenation. The tert-butylation reaction is carried out in the presence of aluminum trichloride, and the subsequent hydrogenation is performed using a catalyst such as Raney Nickel .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-(tert-Butyl)phenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(4-(tert-Butyl)phenyl)cyclohexanol is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions, including its role as an anti-inflammatory agent.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of trans-2-(4-(tert-Butyl)phenyl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
trans-2-Phenylcyclohexanol: Similar in structure but lacks the tert-butyl group.
4-tert-Butylcyclohexanol: Contains a tert-butyl group but differs in the position of the phenyl group.
Uniqueness: trans-2-(4-(tert-Butyl)phenyl)cyclohexanol is unique due to the presence of both the tert-butyl and phenyl groups on the cyclohexanol ring. This combination of substituents imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
(1R,2S)-2-(4-tert-butylphenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRLTLNZXOWQOX-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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